molecular formula C19H17NO5 B335852 (4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

(4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Cat. No.: B335852
M. Wt: 339.3 g/mol
InChI Key: PUUGOQFTIFVDST-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound belongs to the class of oxazolones, which are characterized by a five-membered ring containing both oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 2,3-dimethoxybenzaldehyde with 4-methoxyphenylacetic acid in the presence of a dehydrating agent such as acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Potential use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-(2,3-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one: Similar structure but lacks the methoxy group on the phenyl ring.

    (4Z)-4-(2,3-dimethoxybenzylidene)-2-(4-hydroxyphenyl)-1,3-oxazol-5(4H)-one: Similar structure but has a hydroxy group instead of a methoxy group on the phenyl ring.

Uniqueness

(4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to the presence of both methoxy groups on the benzylidene and phenyl rings, which may influence its chemical reactivity and biological activity. The specific arrangement of these functional groups can affect the compound’s interactions with molecular targets and its overall properties.

Properties

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C19H17NO5/c1-22-14-9-7-12(8-10-14)18-20-15(19(21)25-18)11-13-5-4-6-16(23-2)17(13)24-3/h4-11H,1-3H3/b15-11-

InChI Key

PUUGOQFTIFVDST-PTNGSMBKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=N/C(=C\C3=C(C(=CC=C3)OC)OC)/C(=O)O2

SMILES

COC1=CC=C(C=C1)C2=NC(=CC3=C(C(=CC=C3)OC)OC)C(=O)O2

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CC3=C(C(=CC=C3)OC)OC)C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.